molecular formula C10H19ClN2O B1290455 1-(Piperidin-4-yl)piperidin-2-one hydrochloride CAS No. 841200-67-7

1-(Piperidin-4-yl)piperidin-2-one hydrochloride

Cat. No.: B1290455
CAS No.: 841200-67-7
M. Wt: 218.72 g/mol
InChI Key: OSKAYEWLVJCVHE-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. This compound is known for its significant role in various pharmacological and industrial applications due to its unique chemical structure and properties .

Biochemical Analysis

Biochemical Properties

1-(Piperidin-4-yl)piperidin-2-one hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine/threonine-protein kinase B-raf, a protein involved in cell signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity. These interactions can result in the inhibition or activation of the enzymes, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the tubulin polymerization process, which is crucial for cell division and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes. These effects can have significant implications for cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific binding sites and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including changes in cell proliferation and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cell proliferation and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been found to influence the activity of enzymes involved in the Krebs cycle, a critical metabolic pathway for energy production . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can significantly impact its activity and function within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The specific localization of this compound can determine its effects on cellular function and overall health.

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride typically involves several steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-(Piperidin-4-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .

Scientific Research Applications

1-(Piperidin-4-yl)piperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

1-piperidin-4-ylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKAYEWLVJCVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159874-26-7, 841200-67-7
Record name [1,4']Bipiperidinyl-2-one hydrochloride
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Record name 1-(piperidin-4-yl)piperidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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